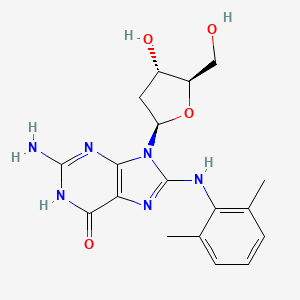

2'-Deoxy-8-(2,6-dimethylanilino)guanosine

Description

Structure

3D Structure

Properties

CAS No. |

176712-94-0 |

|---|---|

Molecular Formula |

C18H22N6O4 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-amino-8-(2,6-dimethylanilino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C18H22N6O4/c1-8-4-3-5-9(2)13(8)20-18-21-14-15(22-17(19)23-16(14)27)24(18)12-6-10(26)11(7-25)28-12/h3-5,10-12,25-26H,6-7H2,1-2H3,(H,20,21)(H3,19,22,23,27)/t10-,11+,12+/m0/s1 |

InChI Key |

IQRGAHLECAFOBY-QJPTWQEYSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 8 2,6 Dimethylanilino Guanosine and Analogues

General Chemical Synthesis Approaches for 8-Arylamino-2'-deoxyguanosine Derivatives

A prevalent and effective strategy for synthesizing 8-arylamino-2'-deoxyguanosine derivatives circumvents the direct use of potentially carcinogenic intermediates. tandfonline.com This method capitalizes on the greater acid stability of ribonucleosides compared to deoxyribonucleosides for the introduction of the aminoaryl group. tandfonline.com The synthesis typically begins with a ribonucleoside, which is more robust for the initial arylamination step. Following the successful addition of the arylamino group at the C-8 position, a modified Barton's radical deoxygenation procedure is employed to remove the 2'-hydroxyl group, thereby converting the ribonucleoside to the desired 2'-deoxyribonucleoside. tandfonline.com This approach allows for the production of these compounds on a gram scale. tandfonline.com

Key steps in this general synthesis often involve:

Protection of the 3' and 5' hydroxyl groups of the guanosine (B1672433).

Introduction of the arylamino group at the 8-position.

Deoxygenation at the 2'-position to yield the 2'-deoxyguanosine (B1662781) derivative. tandfonline.com

Specific Synthetic Routes to 2'-Deoxy-8-(2,6-dimethylanilino)guanosine

While the general methodology provides a framework, the specific synthesis of this compound follows this established pathway. The synthesis would start with guanosine, which is first protected. Subsequently, the 2,6-dimethylanilino group is introduced at the 8-position. The final key step is the deoxygenation of the 2'-hydroxyl group to yield the target compound.

Synthesis of Positional Isomers and Related Deoxyguanosine-2,6-dimethylaniline Adducts (e.g., N2, O6, C8)

The reaction of metabolically activated aromatic amines with deoxyguanosine can lead to the formation of adducts at different positions on the guanine (B1146940) base, most notably at the C8, N2, and O6 positions. nih.govnih.gov The formation of these various adducts is significant as their biological consequences can differ.

For instance, in the case of the food-borne mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), metabolic activation leads to a primary DNA adduct at the C8-position of 2'-deoxyguanosine (dG-C8-IQ) and a less common N2-dG adduct (dG-N2-IQ). nih.gov Similarly, studies with N-hydroxy-6-aminochrysene have shown the formation of adducts at both the C8 and N2 positions of deoxyguanosine, as well as a C8-modified deoxyinosine adduct, which is thought to arise from the oxidation of an initial deoxyadenosine (B7792050) adduct. nih.gov

The synthesis of these positional isomers often requires specific strategies to direct the adduction to the desired site. For example, the synthesis of N2-substituted guanosine derivatives can be achieved through different chemical routes than those used for C8-adducts. nih.gov

Table 1: Examples of Deoxyguanosine Adducts with Aromatic Amines

| Adduct Name | Position of Adduction | Aromatic Amine |

|---|---|---|

| N-(deoxyguanosin-8-yl)-6-aminochrysene | C8 | 6-Aminochrysene |

| 5-(deoxyguanosin-N2-yl)-6-aminochrysene | N2 | 6-Aminochrysene |

| dG-C8-IQ | C8 | 2-amino-3-methylimidazo[4,5-f]quinoline |

| dG-N2-IQ | N2 | 2-amino-3-methylimidazo[4,5-f]quinoline |

Oxidative Transformations and Stability Studies of 8-Arylamino-2'-deoxyguanosine Structures

A notable characteristic of 8-arylamino-2'-deoxyguanosine derivatives is their susceptibility to facile aerial oxidation. nih.govnih.gov This oxidative process often leads to a contraction of the pyrimidine (B1678525) ring of the guanine base, resulting in the formation of spiro-structured diastereomers. nih.govnih.govpsu.edu This transformation has been confirmed through X-ray diffraction analysis of crystalline oxidation products. nih.govnih.gov

The oxidation of these adducts can be influenced by the nature of the aryl group and the surrounding chemical environment. researchgate.net Electrochemical and chemical oxidation studies have revealed that the oxidation can proceed through either a one- or two-electron mechanism, depending on the specific aryl substituent. researchgate.net The oxidation products can include guanidinohydantoin (B12948520) and spiroiminodihydantoin, which are also observed in the oxidation of 8-oxo-7,8-dihydro-2'-deoxyguanosine. researchgate.net

The stability of the N-glycosidic bond in these adducts is also a critical factor. Studies on the oxidation of 2'-deoxyguanosine at the C8 position have provided insights into the stability of this bond, which is crucial for maintaining the integrity of the DNA backbone. researchgate.net

Molecular Mechanisms of Dna Adduct Formation by 2,6 Dimethylaniline Metabolites and the Role of 2 Deoxy 8 2,6 Dimethylanilino Guanosine

Metabolic Activation Pathways Leading to DNA-Reactive Species

The bioactivation of 2,6-DMA follows a pathway common to many aromatic amines, which involves initial oxidation followed by conjugation to produce a reactive intermediate. acs.org

N-hydroxylation: The first and rate-limiting step is the oxidation of the amino group of 2,6-DMA to form N-(2,6-dimethylphenyl)hydroxylamine (DMHA). semanticscholar.orgresearchgate.net This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes. acs.orgsemanticscholar.org

Esterification: The resulting N-hydroxylamine metabolite, DMHA, is then subject to Phase II conjugation, typically through esterification. acs.orgsemanticscholar.org Enzymes such as N-acetyltransferase 2 (NAT2) can catalyze the O-acetylation of DMHA to form an unstable N-acetoxy ester. semanticscholar.orgnih.gov Other potential esterification reactions include sulfation by sulfotransferases.

Formation of Nitrenium Ion: This N-acetoxy ester is highly unstable and undergoes spontaneous heterolysis of the N-O bond. This decomposition releases the acetate group and generates a highly reactive, electrophilic arylnitrenium ion (or its resonance-stabilized carbenium ion). acs.orgresearchgate.net This ultimate carcinogen is what proceeds to react with nucleophilic sites on DNA bases. acs.org

This metabolic sequence transforms the relatively inert 2,6-DMA into a potent DNA-damaging agent. semanticscholar.orgscielo.br

Specificity of Adduct Formation Sites on Deoxyguanosine (C8, N2, O6) and Deoxyadenosine (B7792050) (N6)

Once formed, the nitrenium ion from 2,6-DMA can attack several nucleophilic centers on DNA bases, leading to a variety of adducts. Research involving the reaction of the reactive metabolite N-acetoxy-2,6-dimethylaniline with DNA has revealed that 2,6-DMA forms adducts at multiple sites on both deoxyguanosine (dG) and deoxyadenosine (dA). nih.govoup.com

The identified adducts include:

On Deoxyguanosine (dG):

C8 position: Forming N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, also known as dG-C8-2,6-diMeA or the titular compound 2'-Deoxy-8-(2,6-dimethylanilino)guanosine. nih.gov

N2 position: Forming 4-(deoxyguanosin-N2-yl)-2,6-dimethylaniline (dG-N2-2,6-diMeA). nih.govoup.com

O6 position: Forming 4-(deoxyguanosin-O6-yl)-2,6-dimethylaniline (dG-O6-2,6-diMeA). nih.govoup.com

On Deoxyadenosine (dA):

N6 position: Forming 4-(deoxyadenosin-N6-yl)-2,6-dimethylaniline (dA-N6-2,6-diMeA). nih.govoup.com

The formation of these various adducts demonstrates the high reactivity of the 2,6-DMA nitrenium ion and its ability to bind to different sites on the purine (B94841) bases of DNA. oup.com

Comparative Analysis of Adduct Product Profiles from Aromatic Amines

The pattern of DNA adducts formed by 2,6-DMA is notably distinct when compared to many other carcinogenic aromatic amines, particularly multi-ring amines like 4-aminobiphenyl or 2-aminofluorene. nih.govnih.gov For many aromatic amines, the predominant product of their reaction with DNA is the C8-substituted deoxyguanosine adduct. uni-hamburg.deoup.com

However, for 2,6-dimethylaniline (B139824), this is not the case. In vitro studies reacting N-acetoxy-2,6-dimethylaniline with DNA revealed a surprising product distribution. The dG-C8 adduct, N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, was found to be the least abundant of the four major adducts identified. nih.govnih.gov The most prevalent adduct was 4-(deoxyadenosin-N6-yl)-2,6-dimethylaniline. nih.gov

This difference in adduct profiles suggests that nitrenium ions derived from smaller, single-ring amines like 2,6-DMA may react more indiscriminately with DNA compared to the bulkier nitrenium ions from multi-ring amines, which tend to be more selective for the C8 position of guanine (B1146940). nih.gov The steric hindrance from the two methyl groups ortho to the amino group in 2,6-DMA may also influence its reactivity and the ultimate adduct profile.

| DNA Adduct | Abbreviation | Target Base | Attachment Site | Relative Yield (%) |

|---|---|---|---|---|

| 4-(deoxyadenosin-N6-yl)-2,6-dimethylaniline | dA-N6-2,6-diMeA | Deoxyadenosine | N6 | 46% |

| 4-(deoxyguanosin-N2-yl)-2,6-dimethylaniline | dG-N2-2,6-diMeA | Deoxyguanosine | N2 | 22% |

| 4-(deoxyguanosin-O6-yl)-2,6-dimethylaniline | dG-O6-2,6-diMeA | Deoxyguanosine | O6 | 20% |

| N-(deoxyguanosin-8-yl)-2,6-dimethylaniline | dG-C8-2,6-diMeA | Deoxyguanosine | C8 | 12% |

Data sourced from Marques et al. (2001). nih.gov

Enzymatic Contributions to Adduct Precursor Formation

The formation of the DNA-reactive precursors of 2,6-DMA is dependent on the action of specific metabolic enzymes. The Cytochrome P450 (CYP) superfamily of enzymes is crucial for the initial N-hydroxylation step. semanticscholar.org

Cytochrome P450 1A2 (CYP1A2): This enzyme is known to be involved in the metabolic activation of numerous aromatic amines and has been implicated in the bioactivation of 2,6-DMA. semanticscholar.orgscielo.br

Cytochrome P450 2A6 (CYP2A6): Studies have identified CYP2A6 as the major P450 enzyme responsible for the N-hydroxylation of 2,6-DMA to form DMHA. acs.orgnih.gov

Cytochrome P450 2E1 (CYP2E1): CYP2E1 also contributes to the metabolism of 2,6-DMA. researchgate.netnih.gov

Following N-hydroxylation, Phase II enzymes are required for the subsequent esterification step that generates the ultimate carcinogenic species.

N-acetyltransferase 2 (NAT2): NAT2 is a key enzyme in this second step, catalyzing the O-acetylation of the DMHA metabolite. semanticscholar.orgscielo.br The activity of NAT2 can vary significantly among individuals due to genetic polymorphisms, which may influence susceptibility to the genotoxic effects of 2,6-DMA.

The interplay between these Phase I (CYP) and Phase II (NAT) enzymes is therefore a critical determinant in the extent to which 2,6-DMA is converted into DNA-damaging agents. semanticscholar.org

Structural Elucidation and Conformational Impact of 2 Deoxy 8 2,6 Dimethylanilino Guanosine Adducts in Nucleic Acid Structures

Spectroscopic Characterization Techniques for Adduct Structure Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of DNA adducts like 2'-Deoxy-8-(2,6-dimethylanilino)guanosine. Both one-dimensional (1D) and two-dimensional (2D) NMR methods provide invaluable insights into the atomic-level structure and conformation of these modified nucleosides, both in isolation and within oligonucleotide sequences. researchgate.netnih.gov

1D ¹H NMR spectra offer initial characterization. For instance, the disappearance of the H8 proton signal of guanine (B1146940) is a key indicator of substitution at the C8 position. researchgate.net Furthermore, the chemical shifts of the protons on the 2,6-dimethylanilino group and the deoxyribose sugar provide information about their local chemical environment. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to establish through-bond and through-space connectivities between protons. researchgate.net For example, ROESY experiments can reveal spatial proximities between the protons of the 2,6-dimethylanilino moiety and the protons of the deoxyribose sugar, which is crucial for determining the adduct's orientation relative to the sugar-phosphate backbone. researchgate.net

Heteronuclear NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton signals with their directly attached or more distant carbon atoms, respectively. researchgate.net HMBC is particularly useful for confirming the covalent linkage between the C8 of guanine and the nitrogen of the anilino group. researchgate.net

Table 1: Key NMR Spectroscopic Techniques for Adduct Characterization

| Technique | Information Provided | Reference |

| 1D ¹H NMR | Initial identification of C8 substitution (loss of H8 signal), chemical shifts of adduct and sugar protons. | researchgate.net |

| COSY/TOCSY | Establishes through-bond proton-proton connectivities within the sugar and aromatic rings. | researchgate.net |

| NOESY/ROESY | Determines through-space proximities between protons, crucial for conformational analysis (e.g., syn vs. anti). | researchgate.net |

| HSQC | Correlates protons to their directly attached carbon atoms. | researchgate.net |

| HMBC | Establishes long-range (2-3 bond) proton-carbon correlations, confirming the covalent linkage site. | researchgate.net |

| ¹⁹F NMR | Used for fluorinated analogs to provide an additional sensitive probe of the adduct's environment. | oup.com |

Crystallographic Analysis of 8-Substituted Guanosine (B1672433) Derivatives

X-ray crystallography provides definitive, high-resolution three-dimensional structures of molecules in the solid state. While obtaining crystals of DNA duplexes containing bulky adducts can be challenging, crystallographic studies of the modified nucleosides themselves and related 8-substituted guanosine derivatives offer critical insights into their intrinsic structural properties. rsc.org

Crystal structures of 8-arylethynyl substituted guanosines, for example, have revealed the formation of hydrogen-bonded ribbon superstructures stabilized by intermolecular π-π stacking interactions. rsc.org This highlights the influence of the C8-substituent on the intermolecular packing and hydrogen-bonding patterns of the guanine base.

For this compound, crystallographic data would precisely define bond lengths, bond angles, and the dihedral angle between the guanine and the 2,6-dimethylanilino rings. This information is invaluable for validating and refining molecular models derived from computational studies and for understanding the steric and electronic effects of the bulky substituent. The presence of the methyl groups on the aniline (B41778) ring is expected to enforce a significant twist between the two aromatic systems to minimize steric clash.

Conformational Preferences of the 8-Aryl Moiety and Glycosidic Torsion Angles in Adducted Deoxyguanosine

The introduction of a bulky substituent at the C8 position of deoxyguanosine has a profound effect on the conformational equilibrium around the glycosidic bond (χ), which connects the guanine base to the deoxyribose sugar. Unmodified purine (B94841) nucleosides in B-DNA typically favor the anti conformation. However, C8-aryl-dG adducts, including this compound, exhibit a strong preference for the syn conformation. oup.com This preference is driven by steric hindrance between the bulky C8-substituent and the sugar-phosphate backbone in the anti conformation.

In the syn conformation, the bulky aryl group is positioned over the deoxyribose ring. Computational modeling suggests that for some C8-linked guanine adducts, a stabilizing O5'–H•••N3 hydrogen bond can further favor the syn orientation in the isolated nucleoside. researchgate.net

Another critical conformational parameter is the torsion angle (θ) defining the twist between the guanine base and the aryl ring. oup.com Due to the steric hindrance from the ortho-methyl groups, the 2,6-dimethylanilino moiety in this compound is forced to adopt a significantly non-planar orientation with respect to the guanine base. oup.com This high degree of twist is a characteristic feature of C- and N-linked C8-aryl adducts with bulky substituents. oup.com

The conformational flexibility of the adduct can lead to a dynamic equilibrium between different states within the DNA duplex, which can be influenced by the local DNA sequence. nih.gov

Table 2: Conformational Features of 8-Aryl-dG Adducts

| Conformational Parameter | Preferred State in C8-Aryl-dG Adducts | Driving Force / Consequence | Reference |

| Glycosidic Torsion Angle (χ) | Predominantly syn | Steric clash between the C8-substituent and the sugar moiety in the anti conformation. | oup.com |

| Aryl-Guanine Torsion Angle (θ) | High degree of twist (non-planar) | Minimization of steric interactions between the aryl group and the guanine base, especially with ortho-substituents. | oup.com |

Impact on DNA Duplex Stability and Local Helical Perturbations

The presence of a this compound adduct within a DNA duplex generally leads to a decrease in its thermodynamic stability. This destabilization can be quantified by measuring the melting temperature (Tₘ) of the duplex, which is the temperature at which half of the duplex DNA has dissociated into single strands.

Studies on other C8-substituted guanine adducts have shown that the extent of destabilization depends on the nature of the adduct and the identity of the opposing base. nih.govnih.gov For example, replacing a guanine with 6-thioguanine (B1684491) (S⁶G) in a G•C pair results in a less favorable Gibbs free energy of duplex formation by approximately 1 kcal/mol. nih.govnih.gov The introduction of a bulky adduct like this compound is expected to cause a more significant destabilization due to the steric and conformational strain it imposes on the DNA helix.

The adduct can induce significant local perturbations in the DNA helical structure. These perturbations can include:

A localized B-to-Z DNA transition, particularly in sequences prone to Z-DNA formation.

Bending or kinking of the DNA helix at the site of the adduct.

Alterations in the width of the major and minor grooves.

The conformational preference of the adduct dictates how it is accommodated within the duplex. For instance, an adduct in the syn conformation can be accommodated in several ways, including the "base-displaced stacked" (S-type) conformation, where the adducted guanine remains stacked within the helix, but the opposing cytosine is displaced out of the helix. oup.com Alternatively, in the "wedge" (W-type) conformation, the adduct also adopts the syn conformation, but the aryl moiety resides in the minor groove. oup.com

Intermolecular Interactions within DNA Containing this compound Adducts (e.g., Hoogsteen Pairing, Stacking Interactions)

The syn conformation favored by the this compound adduct facilitates the formation of non-canonical hydrogen bonding, such as Hoogsteen base pairing with the opposing base. oup.com In a Hoogsteen pair, the purine base (in this case, the adducted guanine) flips to the syn conformation, and different hydrogen bond donors and acceptors on the Watson-Crick face are used for pairing. This is in contrast to the standard Watson-Crick geometry.

Stacking interactions, which are crucial for DNA stability, are also significantly altered by the presence of the adduct. The bulky, twisted 2,6-dimethylanilino group can intercalate between adjacent base pairs, leading to a "base-displaced stacked" conformation. nih.govoup.com In this arrangement, the aromatic ring of the adduct stacks with the neighboring bases, which can disrupt the normal Watson-Crick hydrogen bonding with the opposing base and cause it to be displaced from the helical stack. oup.com

The nature of these intermolecular interactions is highly dependent on the local sequence context. nih.gov The interplay between the size and planarity of the aryl ring and the surrounding DNA sequence dictates the conformational distribution of the adduct, which in turn influences its biological consequences, such as its susceptibility to DNA repair enzymes and its potential to cause mutations during DNA replication. oup.com

Advanced Analytical Methods for the Detection and Quantification of 2 Deoxy 8 2,6 Dimethylanilino Guanosine Adducts in Research Models

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Adduct Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of DNA adducts, offering high specificity and sensitivity. chemrxiv.org This technique is particularly well-suited for identifying and quantifying 2'-Deoxy-8-(2,6-dimethylanilino)guanosine and its isomers.

The general workflow involves the enzymatic hydrolysis of DNA samples to individual 2'-deoxynucleosides. nih.gov These are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which offers higher resolution and faster analysis times. chemrxiv.org The separated components are then introduced into a mass spectrometer.

For adduct identification, high-resolution mass spectrometry (HRMS) is invaluable. In a study analyzing the reaction of N-(2,6-dimethylphenyl)hydroxylamine with 2'-deoxyguanosine (B1662781) (dG), LC-HRMS was used to identify at least six different adducts formed through reactions at carbon, nitrogen, and oxygen atoms of dG. nih.gov The most common fragmentation pattern observed in MS/MS for deoxynucleoside adducts is the neutral loss of the 2'-deoxyribose sugar moiety (a mass of 116.0473 Da), which provides a characteristic signature for identifying a compound as a putative DNA adduct. chromatographyonline.com Further fragmentation (MS³) of the resulting aglycone ion can provide detailed structural information to confirm the adduct's identity. chromatographyonline.com

Targeted LC-MS/MS methods, often using a triple-quadrupole (QqQ) mass spectrometer in multiple reaction monitoring (MRM) mode, are the gold standard for quantification due to their exceptional sensitivity, wide dynamic range, and reproducibility. chromatographyonline.com Sensitive methods have been developed for the parent compound, 2,6-dimethylaniline (B139824) (2,6-DMA), demonstrating the capability of LC-MS/MS to achieve low limits of quantitation (e.g., 200 pg/mL in plasma after derivatization). nih.gov This sensitivity is crucial for detecting the typically low levels of DNA adducts formed in vivo.

Table 1: LC-MS/MS Parameters for Adduct Analysis

| Parameter | Description | Relevance to Adduct Analysis |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) is most common for its soft ionization of polar, thermally labile molecules like deoxynucleosides. chemrxiv.org | Minimizes fragmentation of the parent adduct ion, preserving the molecular weight information. |

| MS Analyzer | Triple Quadrupole (QqQ) for targeted quantification (MRM mode); Ion Trap (IT) or Orbitrap/Q-TOF for high-resolution untargeted screening and structural confirmation. chromatographyonline.com | Provides either high sensitivity for known adducts or high mass accuracy for identifying unknown adducts. |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Wide-Selected Ion Monitoring (Wide-SIM)/MS² for untargeted screening. chromatographyonline.com | MRM enhances signal-to-noise for low-level detection; Wide-SIM allows for the discovery of unexpected adducts. |

| Characteristic Transition | [M+H]⁺ → [M+H - 116.0473]⁺ | Specific fragmentation (loss of deoxyribose) used to identify compounds as deoxynucleoside adducts. chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC/MS) Methodologies and Considerations for Artifact Formation

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique for the analysis of DNA damage products. However, its application to non-volatile and thermally unstable molecules like DNA adducts requires a chemical derivatization step to increase their volatility and thermal stability. chromatographyonline.com This requirement is a significant consideration for the analysis of this compound.

A major concern with GC/MS analysis of DNA adducts, particularly oxidative damage products like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has been the potential for artifactual formation of the analyte during the derivatization process. nih.gov This can lead to an overestimation of the adduct levels. However, extensive research has shown that artifact formation is highly dependent on the specific laboratory procedures used and can be prevented with appropriate protocols. nih.govnih.gov Studies comparing GC/MS with LC/MS for 8-OHdG analysis have demonstrated that when proper procedures are followed, both techniques can yield similar and accurate results, suggesting that artifacts are not an inherent and unavoidable problem of the GC/MS method. nih.govnih.gov

Despite its successful application in other areas of DNA damage analysis, GC/MS is less commonly used for bulky aromatic amine adducts like this compound compared to LC/MS. The derivatization efficiency of such complex adducts can be variable, and the high temperatures used in the GC inlet can potentially cause degradation, complicating quantification. chromatographyonline.com

³²P-Postlabeling Assays: Efficiency and Kinetic Parameters for Specific Adducts (C8 vs. N²)

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting DNA adducts at frequencies as low as one adduct in 10⁹–10¹⁰ nucleotides, requiring only microgram quantities of DNA. nih.govnih.gov The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the T4 polynucleotide kinase (PNK) catalyzed transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. nih.gov The resulting radiolabeled adducts are then separated, typically by thin-layer chromatography (TLC), and quantified by their radioactive decay. nih.gov

Research on 2,6-dimethylaniline (2,6-diMeA) has revealed an unusual adduct profile compared to other aromatic amines. While many aromatic amines predominantly form C8-substituted deoxyguanosine adducts, the reaction of an activated 2,6-diMeA metabolite with DNA yields a mixture of adducts. nih.govresearchgate.net The relative yields in one in vitro study were found to be 22% for 4-(deoxyguanosin-N²-yl)-2,6-dimethylaniline (dG-N²-2,6-diMeA) and only 12% for N-(deoxyguanosin-8-yl)-2,6-dimethylaniline (dG-C8-2,6-diMeA). nih.govresearchgate.net

The efficiency of the ³²P-postlabeling assay is not uniform for all adducts. Kinetic studies of the PNK-catalyzed phosphorylation of the C8 and N² deoxyguanosine adducts of 2,6-diMeA have shown significant differences. The N² adduct is a better substrate for T4 polynucleotide kinase than the C8 adduct. nih.gov This suggests that N²-dG adducts are intrinsically better substrates for PNK than their C8 counterparts. nih.gov Consequently, standard ³²P-postlabeling protocols, which often assume uniform labeling efficiency, are likely to underestimate the total adduct levels and may skew the perceived ratio of different adducts if not properly calibrated with authentic standards. nih.gov

Table 2: Kinetic Parameters for T₄ Polynucleotide Kinase-Catalyzed Phosphorylation of 2,6-diMeA Adducts

| Substrate | Apparent Km (μM) | Apparent Vmax (fmol/min) | Relative Labeling Efficiency (Vmax/Km) |

|---|---|---|---|

| dG-C8-2,6-diMeA | 0.33 | 1.1 | 3.3 |

| dG-N²-2,6-diMeA | 0.25 | 3.5 | 14 |

Data adapted from a study on the kinetics of T₄ polynucleotide kinase phosphorylation. nih.gov

Comparative Analysis of Different Analytical Techniques for Adduct Quantification

The choice of analytical technique for quantifying this compound and related adducts depends on the specific research question, the available instrumentation, and the need for sensitivity versus structural confirmation.

LC-MS/MS is now widely considered the "gold standard" for DNA adduct analysis. chemrxiv.org Its major advantages are high specificity, which allows for the unambiguous identification and differentiation of isomeric adducts (like the C8 and N² forms), and high sensitivity when operated in targeted MRM mode. chemrxiv.orgchromatographyonline.com Unlike GC/MS, it does not require derivatization, thus avoiding potential complications from incomplete reactions or artifact formation during this step. chromatographyonline.com Furthermore, LC-MS/MS can provide quantitative data with high accuracy and precision, especially when stable isotope-labeled internal standards are used. nih.gov

GC/MS , while highly sensitive, is less suitable for large, non-volatile adducts like this compound due to the requirement for derivatization and the risk of thermal degradation. chromatographyonline.com Although concerns about artifact formation exist, studies have shown they can be mitigated. nih.gov For certain classes of smaller DNA lesions, GC/MS can be more sensitive than LC/MS. nih.gov However, for bulky aromatic amine adducts, LC/MS offers a more direct and robust approach.

³²P-Postlabeling offers unparalleled sensitivity, making it ideal for detecting extremely low adduct levels resulting from environmental exposures. nih.govnih.gov Its main drawback is that it does not provide direct structural information about the adduct. Identification relies on the chromatographic co-migration of the labeled spot with a synthetic standard. nih.gov Furthermore, as demonstrated with the 2,6-diMeA adducts, the labeling efficiency can vary significantly between different adduct structures, which can lead to inaccurate quantification and skewed adduct profiles unless careful calibration is performed for each specific adduct. nih.gov

Table 3: Comparison of Analytical Techniques for DNA Adduct Quantification

| Feature | LC-MS/MS | GC/MS | ³²P-Postlabeling Assay |

|---|---|---|---|

| Sensitivity | High to Very High | Very High | Extremely High nih.gov |

| Specificity/Structural Info | Excellent (provides mass and fragmentation data) chromatographyonline.com | Good (provides mass spectra) | Poor (indirect, requires standards) nih.gov |

| Sample Preparation | Enzymatic digestion | Digestion, hydrolysis, and mandatory derivatization chromatographyonline.com | Digestion and enrichment nih.gov |

| Quantification Issues | Requires stable isotope-labeled internal standards for best accuracy. nih.gov | Potential for artifact formation; derivatization efficiency can vary. chromatographyonline.comnih.gov | Adduct-dependent labeling efficiency requires specific standards for accurate quantification. nih.gov |

| Primary Application | Targeted quantification and untargeted screening with structural confirmation. chemrxiv.org | Analysis of volatile/derivatizable small lesions. | Ultrasensitive screening for genotoxicity. nih.gov |

Biological Consequences and Repair Pathways Associated with 2 Deoxy 8 2,6 Dimethylanilino Guanosine Dna Adducts

Genotoxicity and Mutagenesis Induced by 2'-Deoxy-8-(2,6-dimethylanilino)guanosine Adducts

The covalent binding of the 2,6-dimethylanilino group to the C8 position of deoxyguanosine creates a bulky, helix-distorting lesion. The genotoxicity of this adduct stems from its ability to interfere with the normal processes of DNA replication and transcription, potentially leading to mutations if not properly repaired. Studies on the parent compound, 2,6-DMA, and its metabolites have confirmed their ability to induce DNA damage and mutations in various cell systems. nih.govoup.comnih.gov

Specific Mutation Signatures (e.g., G→T Transversions, Base Deletions)

The presence of a bulky C8-dG adduct like this compound can cause the DNA replication machinery to misread the genetic code. While the precise mutation spectrum for this specific adduct has not been detailed, studies on the metabolites of 2,6-DMA in Chinese hamster ovary (CHO) cells have identified a predominance of G:C to A:T and A:T to G:C transitions. nih.govnih.gov

However, research on other C8-arylamine adducts suggests a different and perhaps more complex mutagenic profile. For instance, C8-adducts of other aromatic amines are known to induce G→T and G→C transversions, as well as base deletions, particularly in specific sequence contexts. nih.govoup.com The G→T transversion is a common hallmark of misreplication past C8-guanine lesions, including the well-studied oxidative lesion 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). It is therefore plausible that the this compound adduct induces a mixed signature of mutations, including both transitions and transversions. Deletions, especially two-base deletions, have been observed during the replication of other C8-arylamine adducts in certain sequence contexts. nih.gov

| Compound/Adduct Type | Predominant Mutation Types | Reference |

|---|---|---|

| 2,6-DMA Metabolites | G:C→A:T Transitions, A:T→G:C Transitions | nih.govnih.gov |

| C8-dG Adducts of 1-Nitropyrene | Dinucleotide Deletions, Base Substitutions | oup.com |

| C8-dG Adduct of IQ | -2 Frameshifts, Base Substitutions | oup.com |

| 8-oxodG | G→T Transversions | oup.com |

Replication Bypass Mechanisms and Translesion Synthesis (TLS) Polymerase Involvement (e.g., hPol η, hPol ζ, hPol κ, hPol ι)

When a high-fidelity replicative DNA polymerase encounters a bulky lesion like this compound, it often stalls. To overcome this replication block and prevent cell death, cells employ a damage tolerance mechanism known as translesion synthesis (TLS). This process involves switching to specialized, low-fidelity TLS polymerases that can replicate across the damaged template.

Several TLS polymerases are implicated in the bypass of bulky guanine (B1146940) adducts. For C8-arylamine adducts, a cooperative effort between multiple polymerases is often required. oup.comoup.com

DNA polymerase κ (Pol κ): This polymerase is known to be involved in the bypass of various bulky dG adducts.

DNA polymerase ζ (Pol ζ): Often working in conjunction with other polymerases, Pol ζ is crucial for extending the DNA strand after a nucleotide has been inserted opposite the lesion.

DNA polymerase η (Pol η) and ι (Pol ι): These Y-family polymerases also participate in the bypass of C8-dG adducts, although their efficiency and fidelity can vary depending on the specific adduct and sequence context. oup.com

For the C8-dG adduct of the dietary mutagen IQ, a combination of Pol κ, Pol η, Pol ι, and Pol ζ was found to be involved in its bypass. oup.comoup.com Given the structural similarity, it is highly probable that a similar cohort of TLS polymerases is responsible for navigating the this compound lesion, a process that is inherently error-prone and a major source of the mutations described above.

Influence of Sequence Context on Mutagenicity and Replication Fidelity

The mutagenic outcome of a DNA adduct is not solely determined by the nature of the lesion itself but is also heavily influenced by the local DNA sequence surrounding it. nih.gov The sequence context can affect the conformation of the adduct within the DNA helix, its recognition by DNA polymerases, and the efficiency and fidelity of TLS.

Studies on various C8-dG adducts have consistently shown that both the frequency and the type of mutation (e.g., base substitution vs. frameshift) are dependent on the neighboring base pairs. nih.govoup.com For example, the C8-dG adduct of N-acetyl-2-aminofluorene is known to be a hotspot for frameshift mutations when located at the G3 position of the NarI recognition sequence (5'-GGCGCC-3'), but primarily induces base substitutions at other positions. oup.com Similarly, replication studies of C8-IQ adducts showed that error-free bypass occurred at one position (G1), while two-base deletions were the primary outcome when the same adduct was located at another position (G3) within the same sequence. nih.gov This demonstrates that the surrounding sequence plays a critical role in dictating the ultimate biological consequence of the this compound adduct.

Comparison of Mutagenic Potency with Other Oxidative DNA Lesions (e.g., 8-oxodG, Fapy·dG)

The genotoxicity of 2,6-DMA and its metabolites is thought to be mediated, at least in part, through the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage. nih.govnih.gov The most common and well-studied oxidative DNA lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). Comparing the mutagenic potential of the bulky this compound adduct to that of 8-oxodG provides a valuable benchmark.

8-oxodG is known to be moderately mutagenic, primarily causing G→T transversions. The bulky nature of the this compound adduct likely makes it a more potent block to replication than the smaller 8-oxodG lesion. However, this does not necessarily translate to a higher mutation frequency, as a stronger block may trigger more efficient repair or lead to cell death. Studies with the parent compound 2,6-DMA showed its aminophenol metabolite to be a potent mutagen, with a mutant fraction in AS52 cells reaching 8-fold higher than the spontaneous background. researchgate.net This suggests that the damage induced by 2,6-DMA metabolites is highly mutagenic. While a direct quantitative comparison is not available, the bulky C8-arylamine adducts are generally considered potent mutagenic lesions.

Role of Nucleotide Excision Repair (NER) Status in Modulating Genotoxicity

Nucleotide Excision Repair (NER) is the primary cellular defense mechanism against bulky, helix-distorting DNA lesions. taylorandfrancis.comnih.gov To investigate the role of this pathway in processing damage from 2,6-DMA, studies have utilized NER-proficient (AA8) and NER-deficient (UV5) CHO cell lines. proquest.com

Results from these studies show that the NER-deficient UV5 cells are significantly more sensitive to the cytotoxic and mutagenic effects of 2,6-DMA and its metabolites compared to the NER-proficient AA8 cells. proquest.com For example, the number of induced mutants at the aprt gene locus was significantly higher in the UV5 cell line than in the AA8 line following treatment. proquest.com This hypersensitivity clearly indicates that the DNA lesions generated by 2,6-DMA metabolites, which would include this compound, are recognized and repaired by the NER pathway. The failure to remove these adducts in NER-deficient cells leads to increased cell death and higher mutation rates, underscoring the critical role of NER in mitigating the genotoxicity of this class of compounds. proquest.comnih.gov

Enzymatic Recognition and Processing of this compound Adducts

The enzymatic repair of the this compound adduct is crucial for maintaining genome integrity. Given its bulky, helix-distorting nature, this lesion is a primary substrate for the Nucleotide Excision Repair (NER) pathway. proquest.comtaylorandfrancis.com The NER machinery recognizes structural distortions in the DNA double helix rather than specific chemical modifications.

The NER process involves several key steps:

Damage Recognition: In global genome NER (GG-NER), the XPC-RAD23B protein complex patrols the genome and identifies the helical distortion caused by the bulky adduct. nih.gov

Verification and Unwinding: The TFIIH complex is recruited to the site, unwinding the DNA around the lesion to create a bubble.

Dual Incision: Two endonucleases, XPG and XPF-ERCC1, cut the damaged strand on either side of the adduct, excising an oligonucleotide fragment of approximately 24-32 bases containing the lesion.

Synthesis and Ligation: DNA polymerase fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair process.

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 2,6-DMA | 2,6-dimethylaniline (B139824) |

| dG | 2'-Deoxyguanosine (B1662781) |

| 8-oxodG | 8-oxo-7,8-dihydro-2'-deoxyguanosine |

| Fapy·dG | 2,6-diamino-4-hydroxy-5-formamidopyrimidine |

| hPol η | Human DNA polymerase eta |

| hPol ζ | Human DNA polymerase zeta |

| hPol κ | Human DNA polymerase kappa |

| hPol ι | Human DNA polymerase iota |

| NER | Nucleotide Excision Repair |

| IQ | 2-amino-3-methylimidazo[4,5-f]quinoline |

Substrate Specificity of DNA Repair Enzymes Towards Aromatic Amine Adducts

The repair of bulky DNA adducts derived from aromatic amines is a complex process primarily handled by the nucleotide excision repair (NER) pathway. nih.gov NER is a versatile mechanism capable of recognizing and removing a wide variety of helix-distorting lesions. nih.gov However, the efficiency of NER can be surprisingly low for certain mutagenic DNA adducts. nih.gov The recognition of these bulky lesions is not straightforward and is influenced by a delicate balance between the stabilizing and destabilizing interactions the adduct introduces into the DNA double helix. nih.gov

For aromatic amine adducts at the C8 position of guanine, the conformation of the modified nucleoside (whether it is in a syn or anti conformation) and the nature of the aromatic substituent are critical determinants for repair. researchgate.net The size, shape, and flexibility of the adducted aromatic ring system influence how the adduct is accommodated within the DNA helix, which in turn affects its recognition by NER proteins. researchgate.netgrantome.com Studies on various polycyclic aromatic amine adducts have shown that those that cause significant helical distortion are generally better substrates for NER. nih.govnih.gov Conversely, adducts that can stack favorably within the DNA helix with minimal distortion may evade efficient repair. nih.gov

In the specific case of 2,6-dimethylaniline, it has been noted to be a poor substrate for the N-acetyltransferase enzymes NAT1 and NAT2. mdpi.com This suggests that the formation of this compound via the classical metabolic activation pathway involving N-hydroxylation and subsequent O-acetylation may be less prominent. Instead, oxidative stress and the generation of reactive oxygen species (ROS) have been implicated as a significant mechanism of genotoxicity for 2,6-dimethylaniline. mdpi.com This raises the possibility that in addition to NER, the base excision repair (BER) pathway, which typically handles oxidative DNA damage, might also play a role in processing lesions derived from this compound. The BER pathway is initiated by DNA glycosylases that recognize and excise specific types of damaged bases. nih.gov While BER is generally associated with smaller lesions, some glycosylases have been found to remove bulky DNA adducts. nih.gov The precise interplay between NER and BER in the removal of this compound remains an area for further investigation.

Table 1: General Substrate Characteristics for DNA Repair Pathways

| Repair Pathway | Typical Substrates | Key Recognition Features for Aromatic Amine Adducts |

|---|---|---|

| Nucleotide Excision Repair (NER) | Bulky, helix-distorting lesions (e.g., pyrimidine (B1678525) dimers, bulky chemical adducts). nih.govyoutube.com | Significant distortion of the DNA double helix. nih.gov Adduct conformation (syn vs. anti) and size/shape of the aromatic moiety. researchgate.net |

| Base Excision Repair (BER) | Small, non-helix-distorting lesions (e.g., oxidized, alkylated, or deaminated bases). nih.gov | Specific recognition of the damaged base by a dedicated DNA glycosylase. Potentially relevant for adducts arising from oxidative damage. mdpi.comnih.gov |

Kinetic Studies of Adduct Processing by Relevant Enzymes (e.g., T4 Polynucleotide Kinase)

T4 polynucleotide kinase (T4 PNK) is a bifunctional enzyme widely used in molecular biology for its 5'-kinase and 3'-phosphatase activities. nih.govqiagen.com It plays a crucial role in DNA repair by preparing damaged DNA ends for subsequent ligation. nih.govnih.gov The enzyme catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of DNA or RNA. qiagen.comneb.com

Kinetic studies of T4 PNK have revealed that its activity is influenced by the nature of its substrate, including the length, base composition, and structure of the nucleic acid. nih.gov The enzyme exhibits different Michaelis constants (KM) and maximal velocities (Vmax) for various substrates, indicating a broad but not uniform substrate specificity. nih.gov For instance, the apparent KM and Vmax values for nucleoside 3'-monophosphates are generally higher than for the corresponding oligonucleotides. nih.gov

While specific kinetic data for the processing of a this compound adduct by T4 PNK are not available, general principles of its function suggest how it might interact with such a lesion. The presence of a bulky adduct at or near the 5'-terminus could sterically hinder the binding of T4 PNK, potentially reducing the efficiency of the phosphorylation reaction. The conformation of the adduct and any local distortion it induces in the DNA helix would likely be key factors modulating the enzyme's activity.

Table 2: General Kinetic Parameters of T4 Polynucleotide Kinase with Various Substrates

| Substrate Type | General Observation on Kinetic Parameters | Reference |

|---|---|---|

| Single-stranded vs. Double-stranded DNA | The rate of phosphorylation of 5'-hydroxyl groups in gaps of double-stranded DNA is slower than for single-stranded DNA. | nih.gov |

| Nucleoside 3'-monophosphates vs. Oligonucleotides | Apparent KM and Vmax values are approximately 2 to 5 times larger for nucleoside 3'-monophosphates. | nih.gov |

Note: The table presents generalized findings and not specific values for the this compound adduct.

Interactions with DNA Polymerases During Replication

The presence of a bulky C8-dG adduct like this compound in the DNA template poses a significant obstacle to the progression of the replicative DNA polymerase machinery. nih.gov High-fidelity DNA polymerases, which are responsible for the accurate replication of the genome, are often stalled by such lesions. nih.gov The extent of this blockage is influenced by the structure of the adduct and the specific polymerase involved. nih.gov

When a replicative polymerase encounters a bulky adduct, it may dissociate, leading to a collapsed replication fork. To overcome this block, cells can employ a specialized class of enzymes known as translesion synthesis (TLS) polymerases. nih.govnih.gov These polymerases have a more open and flexible active site, allowing them to accommodate distorted DNA templates and synthesize DNA past the lesion. nih.gov However, this bypass is often carried out with reduced fidelity, making TLS a major source of mutations. oup.com

Studies on structurally similar C8-aryl-dG adducts have provided insights into their mutagenic potential. nih.govacs.org The conformation of the guanine base, which is often forced into a syn conformation by the bulky adduct, can lead to mispairing with incoming nucleotides. nih.govresearchgate.net For example, a C8-dG adduct in the syn conformation can present its Hoogsteen edge for base pairing, which can accommodate incorrect nucleotides like adenine (B156593) or guanine, leading to G→T or G→C transversions. nih.gov The size of the aryl ring system at the C8 position also plays a role, with larger adducts generally being more disruptive and mutagenic. nih.gov

Different TLS polymerases exhibit varying efficiencies and fidelities when bypassing bulky adducts. oup.comewha.ac.krnih.govnih.gov For instance, in human cells, DNA polymerase κ and polymerase ζ have been shown to be involved in the bypass of certain bulky C8-dG adducts, often in a cooperative and error-prone manner. oup.com The sequence context surrounding the adduct can also significantly influence the outcome of TLS, affecting both the efficiency of bypass and the types of mutations generated. nih.govacs.org

Table 3: Potential Mutagenic Consequences of TLS Past C8-Aryl-dG Adducts

| Feature | Consequence | Reference |

|---|---|---|

| Adduct Conformation | Often forces guanine into a syn conformation, promoting mispairing. | nih.govresearchgate.net |

| Common Mutations | G→T and G→C transversions due to misincorporation of A or G opposite the adduct. | nih.gov |

| Role of TLS Polymerases | Essential for bypassing the lesion, but often introduce mutations. Specific polymerases (e.g., pol κ, pol ζ) are implicated. | oup.com |

| Influence of Adduct Size | Larger aryl groups can lead to greater polymerase stalling and higher mutagenicity. | nih.gov |

| Sequence Context | The DNA sequence flanking the adduct can modulate bypass efficiency and mutation frequency. | nih.govacs.org |

Computational and Theoretical Investigations of 2 Deoxy 8 2,6 Dimethylanilino Guanosine and Its Interactions

Molecular Dynamics Simulations of Adducted DNA Duplexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. For DNA adducts like 2'-Deoxy-8-(2,6-dimethylanilino)guanosine, MD simulations provide insights into how the adduct affects the structure, stability, and conformation of the DNA double helix.

While specific MD simulation studies on DNA duplexes containing this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous C8-aryl-dG adducts. Research on a series of C-linked C8-aryl-dG analogues with varying aryl ring sizes has shown that these adducts have a strong intrinsic preference for the syn conformation as free nucleosides. oup.com However, when incorporated into a DNA duplex and paired opposite cytosine, they predominantly adopt an anti conformation. oup.com This places the bulky aryl group in the major groove of the DNA, where it is exposed to the solvent. oup.com

The size and lipophilicity of the C8-aryl substituent influence the stability of the DNA duplex. Generally, larger and more lipophilic adducts tend to decrease duplex stability when paired with cytosine. oup.com This is attributed to the energetic penalty of forcing the adduct into the anti conformation within the confines of the helix. oup.com The flexibility of the adduct also plays a role; smaller adducts may have greater conformational freedom to adopt alternative conformations, such as a wedge (W-type) conformation where the adduct is in the minor groove. oup.com

Based on these findings, it can be inferred that an MD simulation of a DNA duplex containing this compound would likely show the adduct in an anti conformation with the 2,6-dimethylphenyl group situated in the major groove when paired with cytosine. The two methyl groups on the anilino ring would likely influence the precise orientation and interactions of the adduct within the groove. The simulations would also be expected to reveal localized distortions in the DNA backbone and changes in helical parameters near the adduct site.

Table 1: Conformational Preferences of C8-Aryl-dG Adducts

| Adduct Environment | Predominant Conformation | Aryl Group Location in Duplex |

| Free Nucleoside | syn | N/A |

| Paired with Cytosine in DNA Duplex | anti | Major Groove |

| Mismatched with Guanine (B1146940) in DNA Duplex | syn | Minor Groove (W-type) |

This table is based on findings from analogous C-linked C8-aryl-dG adducts. oup.com

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and energetic properties of molecules. These methods are invaluable for elucidating the mechanisms of formation of DNA adducts and understanding their electronic properties, which dictate their interactions.

For this compound, quantum chemical calculations can be used to study the reaction pathway leading to its formation from a reactive metabolite of 2,6-dimethylaniline (B139824) and guanine. Such calculations can determine the transition state energies and reaction barriers, providing a detailed picture of the reaction kinetics. nih.govnih.gov

Furthermore, these calculations can predict various electronic properties of the adduct itself. For instance, methods like the Pariser-Parr-Pople molecular orbital (PPP-MO) calculations have been successfully used to determine quantum chemical parameters for related anilino derivatives, which correlate well with experimental data such as pKa values. nih.gov For this compound, such calculations could reveal the charge distribution, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. This information is critical for understanding how the adduct interacts with other molecules, including DNA polymerases and repair enzymes. The presence of the electron-donating anilino group and the methyl substituents would significantly influence the electronic landscape of the guanine base.

Molecular Docking Studies of Adduct-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. escholarship.org In the context of this compound, docking studies are essential for understanding how this adduct is recognized and processed by proteins, particularly DNA polymerases and repair enzymes.

While specific docking studies involving this compound are not readily found, the principles can be understood from studies on other C8-substituted guanosine (B1672433) adducts. For example, studies on DNA-protein cross-links have investigated the interactions between C8-guanosine adducts and amino acid residues like lysine. nih.gov These interactions are crucial for the formation of covalent bonds between DNA and proteins.

A molecular docking study of a DNA duplex containing this compound with a DNA polymerase would aim to predict the binding mode of the adducted DNA in the active site of the enzyme. The study would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the adduct and the amino acid residues of the polymerase. The orientation of the bulky 2,6-dimethylanilino group within the active site would be of particular interest, as it could sterically hinder the proper positioning of the incoming nucleotide, potentially leading to misincorporation or stalling of DNA synthesis. The results of such studies can help explain the mutagenic potential of the adduct.

Prediction of Conformational Landscape and Energetic Profiles

The biological consequences of a DNA adduct are heavily influenced by its conformational preferences. Computational methods can be used to predict the conformational landscape and energetic profiles of this compound, both as an isolated nucleoside and within a DNA duplex.

Studies on the closely related N-(deoxyguanosin-8-yl)-2-aminofluorene have shown that rotation around the glycosyl bond (determining the anti or syn conformation) and the C4'-C5' bond of the deoxyribose sugar are critical conformational parameters. nih.gov The nature of the substituent at the C8 position significantly influences these preferences. nih.gov For this compound, the unacetylated anilino nitrogen would likely favor the anti conformation, similar to N-(deoxyguanosin-8-yl)-2-aminofluorene. nih.gov

Quantum chemical calculations can be used to generate a potential energy surface by systematically rotating the key dihedral angles, such as the glycosidic bond angle (χ) and the C4'-C5' bond angle (γ). This would identify the low-energy conformations and the energy barriers between them. Such an analysis would reveal the intrinsic flexibility of the adduct and its propensity to adopt different shapes that could be recognized differently by cellular machinery.

Table 2: Key Conformational Features of C8-Arylaminofluorene-dG Adducts

| Adduct | Glycosyl Bond Preference | C4'-C5' Bond Preference |

| N-(deoxyguanosin-8-yl)-2-aminofluorene (unacetylated) | anti | gauche-gauche |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (acetylated) | syn | gauche-trans/trans-gauche |

This table presents data from an analogous compound to infer potential conformational characteristics of this compound. nih.gov

Advanced Applications of 8 Substituted Deoxyguanosine Derivatives in Chemical Biology and Nucleic Acid Research

Development and Utility as Fluorescent Probes for Nucleic Acid Structure and Dynamics

The development of fluorescent nucleoside analogs that can be incorporated into DNA and RNA has revolutionized the study of nucleic acid conformational dynamics, folding, and interactions. 8-substituted deoxyguanosine derivatives, including those with arylamino groups, are particularly noteworthy for their environmentally sensitive fluorescent properties.

Environmentally Sensitive Fluorescence and Solvatofluorochromicity

Certain 8-substituted 2'-deoxyguanosine (B1662781) analogs exhibit significant changes in their fluorescence emission spectra in response to the polarity of their environment, a phenomenon known as solvatofluorochromicity. For instance, studies on various 8-styryl-2'-deoxyguanosine derivatives have shown remarkable solvatochromic shifts. One such analog demonstrated a fluorescence emission maximum at 477 nm in a non-polar solvent like 1,4-dioxane, which red-shifted to 558 nm with a significant decrease in intensity in a polar solvent such as methanol. nih.gov This sensitivity to the local environment makes these compounds excellent probes for reporting on changes in the hydration and polarity of their surroundings within a nucleic acid structure. While specific data for 2'-Deoxy-8-(2,6-dimethylanilino)guanosine is not extensively documented in this context, the general principles observed for 8-arylamino and 8-styryl derivatives suggest that it would likely exhibit similar environmentally sensitive fluorescence, making it a potential tool for monitoring local environmental changes within DNA.

Application in Detecting G-Quadruplex Structures and DNA Folding

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in various biological processes, including transcriptional regulation and telomere maintenance. Fluorescent probes that can specifically recognize and report on the formation of G4 structures are of great interest. 8-substituted-2'-deoxyguanosines have been successfully employed for this purpose. nih.gov

These probes can be incorporated directly into an oligonucleotide sequence, and their fluorescence properties can change upon the folding of the DNA into a G-quadruplex structure. For example, the quantum yield of some 8-substituted guanosines increases upon their incorporation into G-quadruplexes. nih.gov This "turn-on" fluorescence provides a clear signal for G4 formation. Furthermore, the efficiency of energy transfer from unmodified DNA bases to these fluorescent analogs is highly dependent on the DNA structure, being more efficient in G-quadruplexes than in single- or double-stranded DNA. nih.gov This property allows for the sensitive detection of G-quadruplexes even at very low concentrations. nih.gov The utility of 8-aryl-guanine probes has been demonstrated in monitoring the exchange between duplex and quadruplex DNA, a common strategy in the development of DNA-based diagnostics. rsc.org

Design as Base-Discriminatory Fluorescent Probes

The fluorescence of 8-substituted deoxyguanosine analogs can be quenched by neighboring bases, particularly guanine (B1146940). This property has been exploited to design base-discriminatory fluorescent (BDF) probes. These probes can distinguish between different bases at a specific position in a target DNA sequence. The quenching of fluorescence upon hybridization to a target containing a complementary guanine can be used to quantitatively detect specific DNA or RNA molecules. nih.gov While the primary examples of BDF probes often involve other fluorophores, the principle of guanine-induced quenching is a fundamental aspect of nucleic acid photophysics that can be harnessed with appropriately designed 8-substituted guanosine (B1672433) derivatives.

Utilization in Investigating DNA Polymerase Fidelity and Mutagenesis Mechanisms in vitro

The accurate replication of the genome is crucial for maintaining genetic stability. DNA polymerases occasionally make errors, and the presence of damaged or modified bases can increase the rate of misincorporation, leading to mutations. Modified nucleosides are valuable tools for studying the mechanisms of DNA polymerase fidelity and mutagenesis.

While research directly employing this compound in this context is limited, studies with the related lesion 8-oxo-2'-deoxyguanosine (8-oxo-dG) provide a framework for how such analogs can be used. 8-oxo-dG is a common oxidative DNA lesion that can mispair with adenine (B156593), leading to G-to-T transversion mutations. richmond.edurichmond.edu By incorporating 8-oxo-dG into a DNA template, researchers can study the efficiency and fidelity of its bypass by various DNA polymerases in vitro. richmond.edu These studies have revealed that the mutagenic potential of 8-oxo-dG is influenced by its interaction with the polymerase active site. richmond.edu Analogs of 8-oxo-dG with different substituents at the C8-position have been used to probe the steric and electronic requirements for accurate and efficient bypass. richmond.edu It is plausible that this compound, with its bulky substituent, could be used in similar assays to investigate how a large, non-hydrogen bonding group at the C8-position affects DNA polymerase fidelity and the mechanisms of lesion bypass.

Use as Tools for Studying DNA Damage and Repair Pathways

The cellular genome is constantly under assault from endogenous and exogenous agents that can cause DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. Modified nucleosides that mimic naturally occurring DNA lesions are essential for dissecting these repair mechanisms.

The 8-position of guanine is a known site of oxidative damage. medchemexpress.com 8-Arylamino-2'-deoxyguanosine derivatives are susceptible to facile aerial oxidation, leading to the formation of spiro-structured products. nih.govnih.gov This chemical reactivity suggests that these compounds could serve as models for certain types of oxidative DNA damage. By incorporating a compound like this compound into a DNA duplex, researchers could study its recognition and processing by DNA repair enzymes. For example, studies with 8-hydroxyl-2'-deoxyguanosine (8-OH-dG) have shown that this lesion can affect the function of human DNA methyltransferase, an enzyme involved in epigenetic regulation, and that its presence can influence methylation patterns. nih.gov The presence of 8-OH-dG is also a marker for oxidative stress and is monitored in studies of DNA damage in human populations. nih.gov The investigation of how bulky 8-substituents are recognized and repaired by the cellular machinery can provide insights into the substrate specificity of DNA repair pathways and the biological consequences of unrepaired damage.

Role as Inducers of Cell Differentiation in research models

The ability to induce differentiation in cancer cells is a promising therapeutic strategy. A variety of 8-substituted guanosine and 2'-deoxyguanosine derivatives have been synthesized and evaluated for their potential to induce differentiation in cancer cell lines. nih.govlookchem.com

In a study using Friend murine erythroleukemia cells, a range of 8-substituted guanosine and 2'-deoxyguanosine analogs were tested for their ability to induce cell maturation. nih.govlookchem.com The results demonstrated that the nature of the substituent at the 8-position significantly influences the differentiation-inducing activity. While this compound was not specifically tested in this study, the data for other 8-substituted analogs provide a valuable structure-activity relationship.

| 8-Substituent | Compound Type | Concentration (mM) for Maximum Induction | % Benzidine-Positive Cells |

| -N(CH₃)₂ | Guanosine | 5 | 68 |

| -NHCH₃ | Guanosine | 1 | 42 |

| -NH₂ | Guanosine | 0.4 | 34 |

| -OH | Guanosine | 5 | 33 |

| -SO₂CH₃ | Guanosine | 5 | 30 |

| -OH | 2'-Deoxyguanosine | 0.2 | 62 |

This data indicates that 8-substituted guanosine and 2'-deoxyguanosine analogs can effectively induce differentiation in this leukemia model. nih.govlookchem.com The high activity of the 8-hydroxy-2'-deoxyguanosine (B1666359) derivative at a relatively low concentration highlights the potential of this class of compounds. nih.govlookchem.com These findings suggest that such compounds could terminate leukemia cell proliferation by promoting their conversion to terminally differentiated cells. nih.govlookchem.com Further investigation into a broader range of 8-arylamino derivatives, including this compound, is warranted to explore their potential as cell differentiation agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2'-deoxyguanosine and its derivatives, and how do enzymatic methods compare to chemical synthesis?

- Methodological Answer : Enzymatic synthesis using engineered purine nucleoside phosphorylase (PNP) offers advantages such as higher regioselectivity and reduced toxic byproducts compared to traditional chemical methods. For example, optimized PNP variants can achieve >90% yield for 2'-deoxyguanosine under mild conditions (pH 7.0, 40°C) . Chemical routes, while scalable, often require harsh reagents like POCl₃ and generate halogenated waste . Researchers should evaluate reaction scalability, purity requirements, and environmental impact when selecting a synthesis strategy.

Q. How should researchers handle 2'-deoxyguanosine derivatives to ensure safety and stability in laboratory settings?

- Methodological Answer : Derivatives like 2'-Deoxy-N2-methylguanosine (CAS 19916-77-9) are classified as acute oral toxicity (Category 4) and skin/eye irritants (Category 2). Recommended practices include:

- Storage at -20°C in inert atmospheres (N₂ or Ar) to prevent oxidation.

- Use of PPE (gloves, goggles) and fume hoods during handling .

- Avoidance of incompatible materials such as strong oxidizers or acids .

Q. What role does 2'-deoxyguanosine play in oxidative stress biomarker research?

- Methodological Answer : 8-Hydroxy-2'-deoxyguanosine (8-OHdG), a derivative of 2'-deoxyguanosine, is a validated biomarker for oxidative DNA damage. ELISA kits (e.g., ab201734) detect 8-OHdG with sensitivity down to 0.1 ng/mL, suitable for serum, urine, or tissue homogenates. Researchers must account for confounding factors (e.g., sample collection time, dietary antioxidants) to ensure accurate quantification .

Advanced Research Questions

Q. How can conflicting data on the mutagenicity of 2'-deoxyguanosine adducts be resolved in experimental design?

- Methodological Answer : Contradictions in mutagenicity studies (e.g., dG-AC-dG crosslinks vs. non-mutagenic 8-oxodG) often stem from differences in model systems (in vitro vs. in vivo) or repair enzyme activity. To resolve discrepancies:

- Use isogenic cell lines (e.g., OGG1-knockout vs. wild-type) to isolate repair pathways .

- Apply LC-MS/MS for precise adduct quantification, avoiding artifacts from oxidative damage during DNA extraction .

Q. What experimental strategies are effective for studying the structural impact of 2'-deoxyguanosine modifications on DNA duplex stability?

- Methodological Answer : Modifications like 8-(2,6-dimethylanilino) groups distort base pairing and helical geometry. Methods include:

- Thermal denaturation (Tm) assays : Compare melting curves of modified vs. unmodified duplexes; ∆Tm >5°C indicates significant destabilization .

- NMR spectroscopy : Assign chemical shifts (e.g., H8 proton) to map steric clashes or altered hydrogen bonding .

- Molecular dynamics simulations : Model stacking interactions and backbone flexibility over 50–100 ns trajectories .

Q. How can researchers optimize the enzymatic synthesis of 2'-deoxyguanosine analogs for high-throughput applications?

- Methodological Answer : Engineered PNPs with expanded substrate scope (e.g., tolerance for bulky substituents at C8) can be developed via directed evolution. Key steps:

- Library construction : Use error-prone PCR or site-saturation mutagenesis targeting active-site residues (e.g., Phe159 in E. coli PNP) .

- High-throughput screening : Couple reactions with luciferase-based assays to detect nucleoside formation in 96-well plates .

Q. What analytical techniques are critical for characterizing novel 2'-deoxyguanosine derivatives?

- Methodological Answer : A multi-technique approach ensures structural validation:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z 283.243 for L-guanosine derivatives) with <2 ppm error .

- 2D-NMR (COSY, HSQC) : Resolve ribose conformation (C2'-endo vs. C3'-endo) and substituent orientation .

- X-ray crystallography : Determine absolute configuration of chiral centers in crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.